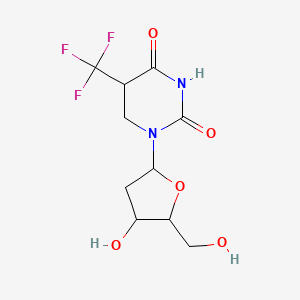
Trifluorothymidine; 5-Trifluorothymidine;TFT
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trifluorothymidine, also known as 5-Trifluorothymidine, is a fluorinated pyrimidine nucleoside. It is primarily used as an antiviral agent, particularly in the treatment of herpes simplex virus infections. Trifluorothymidine is also a component of certain anticancer drugs, such as trifluridine/tipiracil, which is used in chemotherapy for metastatic colorectal cancer .
準備方法
Synthetic Routes and Reaction Conditions
Trifluorothymidine can be synthesized through various methods. One common synthetic route involves the reaction of 5-trifluoromethyl-2,4-bis-(trimethylsilyloxy)pyrimidine with a 2-deoxy-α-D-erythro-pentofuranosyl chloride derivative. This reaction can be carried out either in the absence of a solvent or with a small amount of solvent .
Industrial Production Methods
Industrial production of trifluorothymidine typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards.
化学反応の分析
Types of Reactions
Trifluorothymidine undergoes various chemical reactions, including:
Substitution Reactions: Trifluorothymidine can participate in nucleophilic substitution reactions due to the presence of the trifluoromethyl group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of trifluorothymidine.
科学的研究の応用
Trifluorothymidine has a wide range of scientific research applications:
Chemistry: It is used as a substrate in enzyme specificity and kinetics studies.
Biology: Trifluorothymidine is incorporated into DNA, making it useful for DNA repair studies.
Medicine: It is used in antiviral treatments for herpes simplex virus infections and as a component of anticancer drugs.
Industry: The compound is used in the development of new pharmaceuticals and as a research tool in various biochemical assays
作用機序
Trifluorothymidine acts by inhibiting viral replication. It gets incorporated into viral DNA during replication, leading to the formation of defective proteins and an increased mutation rate. This incorporation disrupts the normal function of the viral DNA, thereby inhibiting the replication process .
類似化合物との比較
Trifluorothymidine is structurally related to other nucleoside analogs such as idoxuridine and vidarabine. it has unique properties that make it particularly effective in certain applications:
Vidarabine: Trifluorothymidine has a higher potency and a broader spectrum of activity compared to vidarabine.
Similar Compounds
- Idoxuridine
- Vidarabine
- 5-Fluorouracil
- 5-Fluoro-2’-deoxyuridine
These compounds share similar mechanisms of action but differ in their specific applications and efficacy.
特性
分子式 |
C10H13F3N2O5 |
|---|---|
分子量 |
298.22 g/mol |
IUPAC名 |
1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H13F3N2O5/c11-10(12,13)4-2-15(9(19)14-8(4)18)7-1-5(17)6(3-16)20-7/h4-7,16-17H,1-3H2,(H,14,18,19) |
InChIキー |
KBJKRUXVVBWZGL-UHFFFAOYSA-N |
正規SMILES |
C1C(C(OC1N2CC(C(=O)NC2=O)C(F)(F)F)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-N-[(2,6-dichlorophenyl)methyl]propanamide](/img/structure/B14784840.png)
![benzyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]carbamate](/img/structure/B14784844.png)
![tert-butyl N-[5-(hydroxymethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-3-yl]carbamate](/img/structure/B14784854.png)
![(1R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B14784880.png)
![N-[1-(4-bromophenyl)-2,2,2-trifluoroethyl]methanesulfonamide](/img/structure/B14784886.png)
![5'-Benzyl 1-(tert-butyl) (3a'R,6a'R)-3'-oxohexahydro-5'H-spiro[piperidine-4,1'-pyrrolo[3,4-c]pyrrole]-1,5'-dicarboxylate](/img/structure/B14784891.png)
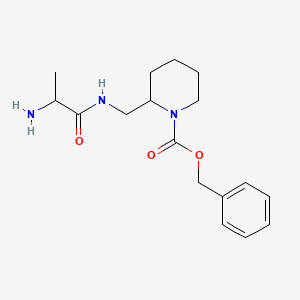
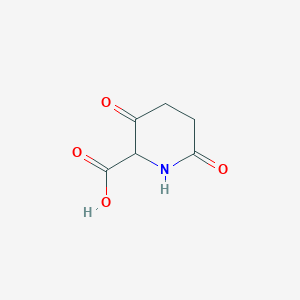
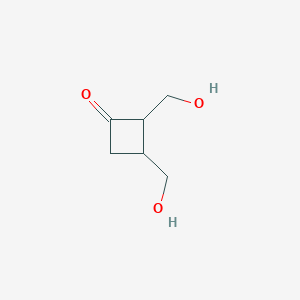
![1,4-Bis(5-bromopyridin-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B14784923.png)
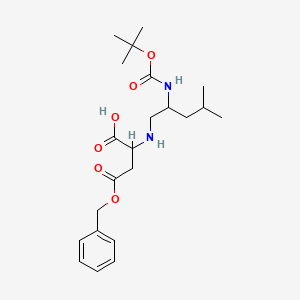
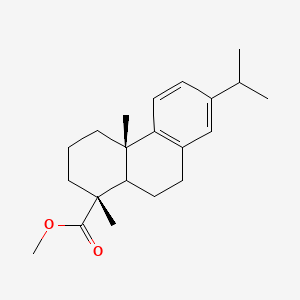
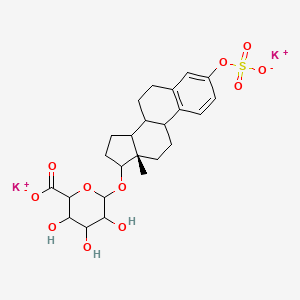
![2-Amino-1-[3-(dimethylamino)pyrrolidin-1-yl]propan-1-one](/img/structure/B14784942.png)
